molecular formula C8H15NO2 B13174016 1-(4-Methoxypiperidin-4-yl)ethan-1-one

1-(4-Methoxypiperidin-4-yl)ethan-1-one

Cat. No.: B13174016
M. Wt: 157.21 g/mol
InChI Key: IPBDDLHSFCKPAK-UHFFFAOYSA-N
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Description

1-(4-Methoxypiperidin-4-yl)ethan-1-one is an organic compound with the molecular formula C8H15NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxypiperidin-4-yl)ethan-1-one typically involves the reaction of 4-methoxypiperidine with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxypiperidin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxypiperidin-4-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Methoxypiperidin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets can vary based on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxypiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
  • 2-(4-Methoxypiperidin-1-yl)ethan-1-ol
  • 2-(4-Methoxypiperidin-1-yl)ethan-1-amine

Uniqueness

1-(4-Methoxypiperidin-4-yl)ethan-1-one is unique due to its specific structural features, such as the methoxy group on the piperidine ring and the ethanone moiety. These features confer distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-(4-methoxypiperidin-4-yl)ethanone

InChI

InChI=1S/C8H15NO2/c1-7(10)8(11-2)3-5-9-6-4-8/h9H,3-6H2,1-2H3

InChI Key

IPBDDLHSFCKPAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCNCC1)OC

Origin of Product

United States

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